molecular formula C28H23N5O B11134600 (2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11134600
M. Wt: 445.5 g/mol
InChI Key: QAZLWZXRIPDQHD-PGMHBOJBSA-N
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Description

(2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzodiazole ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzodiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

(2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-3-[3-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
  • **(2Z)-3-[3-(3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H23N5O

Molecular Weight

445.5 g/mol

IUPAC Name

(Z)-3-[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C28H23N5O/c1-3-34-24-13-9-10-20(17-24)27-22(19-33(31-27)23-11-5-4-6-12-23)16-21(18-29)28-30-25-14-7-8-15-26(25)32(28)2/h4-17,19H,3H2,1-2H3/b21-16-

InChI Key

QAZLWZXRIPDQHD-PGMHBOJBSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Origin of Product

United States

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